molecular formula C16H21ClN2 B12755922 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride CAS No. 113106-68-6

9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride

Cat. No.: B12755922
CAS No.: 113106-68-6
M. Wt: 276.80 g/mol
InChI Key: WDTFVXGAQCBUCT-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is often used in pharmacological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often require a catalyst, such as palladium on carbon, and are conducted under high pressure and temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
  • 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
  • 9-Chloroacridine
  • Acridine-9-carboxaldehyde

Uniqueness

9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound exhibits a higher affinity for acetylcholinesterase and better blood-brain barrier penetration, making it more effective in neurological applications .

Properties

CAS No.

113106-68-6

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N-propyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,17,18);1H

InChI Key

WDTFVXGAQCBUCT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Origin of Product

United States

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